molecular formula C13H11ClN2O2 B14213512 5-Amino-2-(2-chloroanilino)benzoic acid CAS No. 765288-58-2

5-Amino-2-(2-chloroanilino)benzoic acid

Cat. No.: B14213512
CAS No.: 765288-58-2
M. Wt: 262.69 g/mol
InChI Key: KOSDSFZCISSMBR-UHFFFAOYSA-N
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Description

5-Amino-2-(2-chloroanilino)benzoic acid is a chemical compound with the molecular formula C13H10ClNO2 It is known for its unique structure, which includes an amino group, a chloroanilino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-chloroanilino)benzoic acid typically involves the reaction of 2-chloroaniline with 5-amino-2-chlorobenzoic acid. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may include steps such as diazotization, chlorination, and hydrolysis to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield, purity, and cost-effectiveness. Industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-chloroanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloroanilino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

5-Amino-2-(2-chloroanilino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-chloroanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(2-chlorophenyl)benzoic acid
  • 5-Amino-2-(2-bromoanilino)benzoic acid
  • 5-Amino-2-(2-fluoroanilino)benzoic acid

Uniqueness

Compared to similar compounds, 5-Amino-2-(2-chloroanilino)benzoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a chloroanilino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

765288-58-2

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-amino-2-(2-chloroanilino)benzoic acid

InChI

InChI=1S/C13H11ClN2O2/c14-10-3-1-2-4-12(10)16-11-6-5-8(15)7-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)

InChI Key

KOSDSFZCISSMBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)Cl

Origin of Product

United States

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